2-Amino-9H-pyrido[2,3-b]indole-15N3 is a heterocyclic compound that has garnered attention due to its mutagenic properties and presence in various pyrolyzed materials, particularly in cooked foods and tobacco smoke. This compound is classified under the category of heterocyclic amines, which are known for their potential carcinogenic effects. The compound's structure includes a pyridoindole framework, making it significant in studies related to mutagenesis and carcinogenesis.
2-Amino-9H-pyrido[2,3-b]indole-15N3 is derived from the pyrolysis of amino acids and proteins, particularly during high-temperature cooking processes. It is often found in grilled or charred meats and is also present in tobacco smoke. The compound is classified as a heterocyclic aromatic amine, a group of compounds that have been associated with increased cancer risk due to their ability to form DNA adducts.
The synthesis of 2-Amino-9H-pyrido[2,3-b]indole-15N3 can be achieved through several methods, primarily focusing on the pyrolysis of specific precursors. The most common method involves the thermal degradation of tryptophan or other amino acids under high temperatures, which leads to the formation of this compound as a byproduct.
The molecular formula of 2-Amino-9H-pyrido[2,3-b]indole-15N3 is . Its structure consists of a fused pyridine and indole ring system with an amino group at the second position.
2-Amino-9H-pyrido[2,3-b]indole-15N3 can undergo several chemical reactions:
The reactivity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on DNA.
The mechanism by which 2-Amino-9H-pyrido[2,3-b]indole-15N3 exerts its mutagenic effects involves metabolic activation followed by interaction with DNA.
Studies have demonstrated that exposure to this compound results in increased mutation rates in bacterial models such as Salmonella typhimurium .
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